

A Guide to the Spectroscopic Characterization of 4-Chlorophenyglyoxal Hydrate

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Compound of Interest

Compound Name: 4-Chlorophenyglyoxal hydrate

Cat. No.: B1631882

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-Chlorophenyglyoxal hydrate** (CPGH), a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the scientific rationale behind its interpretation and the methodologies for its acquisition.

Introduction

4-Chlorophenyglyoxal hydrate, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a derivative of phenylglyoxal.[1] Its molecular structure consists of a 4-chlorophenyl group attached to a glyoxal moiety, where the terminal aldehyde is stabilized as a geminal diol (hydrate). This hydration is a crucial feature, as it mitigates the high reactivity of the aldehyde group, preventing self-polymerization which is a common issue with anhydrous glyoxals.[1] The compound's molecular formula is $C_8H_7ClO_3$, and it has a molecular weight of 186.59 g/mol.[2] [3] The precise characterization of its structure is paramount for its application in research and development, and this is where spectroscopic methods become indispensable.

This guide will walk through the expected and observed spectroscopic signatures of **4-Chlorophenyglyoxal hydrate**, providing a framework for its unambiguous identification and quality control.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of **4-Chlorophenylglyoxal hydrate** dictate its spectroscopic properties. The workflow for its characterization follows a logical progression from determining the proton and carbon framework to identifying functional groups and confirming the molecular weight.

Caption: Molecular Structure of **4-Chlorophenylglyoxal Hydrate**.

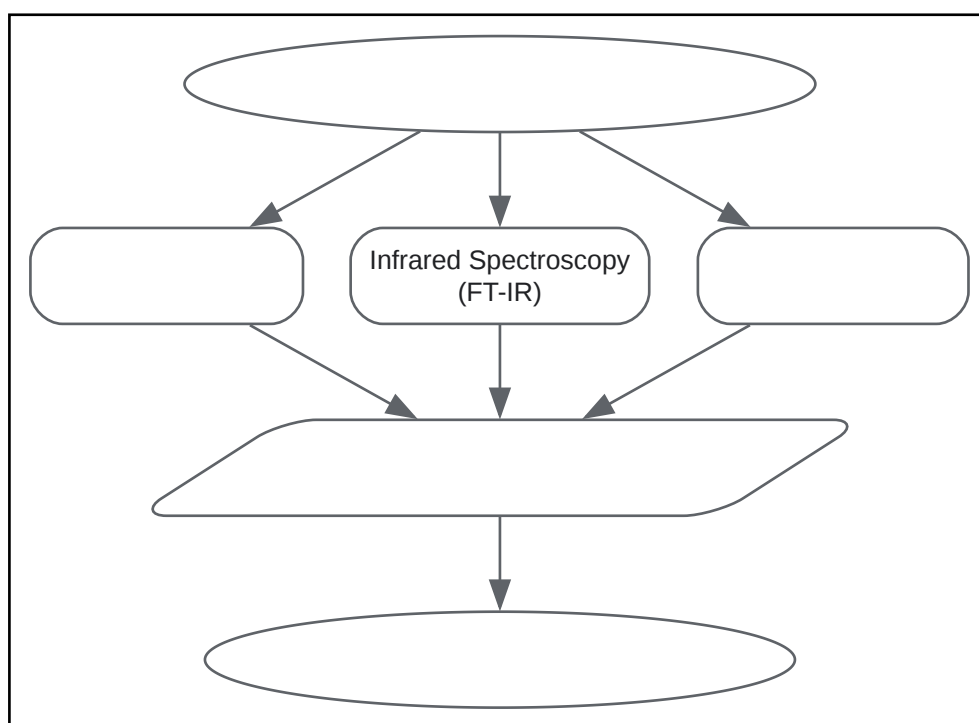


Figure 2: General Workflow for Spectroscopic Characterization

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Caption: General Workflow for Spectroscopic Characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted and Experimental ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
|--|--------------------------------|-----------------------------------|---------------|-------------|
| Aromatic (ortho to C=O) | 7.9 - 8.2 | 8.05 - 8.20 | multiplet | 2H |
| Aromatic (ortho to Cl) | 7.4 - 7.6 | 7.45 - 7.52 | multiplet | 2H |
| Hydrate Methine (CH(OH) ₂) | 5.8 - 6.2 | 5.92 | singlet | 1H |
| Hydroxyl (OH) | Variable | Not Reported | broad singlet | 2H |

Interpretation of the ¹H NMR Spectrum

The experimental ¹H NMR spectrum of **4-Chlorophenylglyoxal hydrate** in CDCl₃ shows distinct signals that correspond to its molecular structure.

- Aromatic Protons:** The protons on the 4-chlorophenyl ring are split into two multiplets. The downfield multiplet, observed between 8.05 and 8.20 ppm, corresponds to the two protons ortho to the electron-withdrawing keto-group. The upfield multiplet, appearing between 7.45 and 7.52 ppm, is assigned to the two protons ortho to the chlorine atom. This splitting pattern is characteristic of a 1,4-disubstituted benzene ring.
- Hydrate Methine Proton:** A key signal is the singlet observed at 5.92 ppm. This corresponds to the methine proton of the hydrated aldehyde group (geminal diol). Its chemical shift is significantly downfield due to the deshielding effect of the adjacent carbonyl group and the two hydroxyl groups. The singlet multiplicity indicates no adjacent protons.

- **Hydroxyl Protons:** The two hydroxyl protons of the geminal diol are expected to produce a broad singlet. Its chemical shift is highly variable and depends on factors like concentration and solvent. In the reported data, this signal was not specified, which is common for exchangeable protons.

Experimental Protocol: ^1H NMR

- **Sample Preparation:**
 - Weigh approximately 5-10 mg of **4-Chlorophenylglyoxal hydrate**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- **Instrument Parameters (Typical for a 400 MHz Spectrometer):**
 - **Pulse Program:** Standard single-pulse experiment.
 - **Number of Scans:** 16-32 (to ensure a good signal-to-noise ratio).
 - **Acquisition Time:** 3-4 seconds.
 - **Relaxation Delay:** 1-2 seconds.
 - **Spectral Width:** 0-12 ppm.
- **Data Processing:**
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) as a reference.
 - Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. As experimental data for **4-Chlorophenylglyoxal hydrate** is not readily available, the following are predicted chemical shifts based on known values for similar structures, such as 4-chlorobenzaldehyde and other aromatic ketones.^{[4][5][6]}

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |
|---|--------------------------------|
| Ketone Carbonyl (C=O) | 190 - 200 |
| Hydrated Aldehyde Carbon (CH(OH) ₂) | 90 - 100 |
| Aromatic C-Cl | 138 - 142 |
| Aromatic C-C=O | 133 - 137 |
| Aromatic CH (ortho to C=O) | 129 - 132 |
| Aromatic CH (ortho to Cl) | 128 - 131 |

Interpretation of the Predicted ¹³C NMR Spectrum

- Carbonyl Carbons:** Two distinct signals are expected for the two carbonyl-type carbons. The ketone carbonyl carbon is predicted to be the most downfield, in the range of 190-200 ppm. The hydrated aldehyde carbon (geminal diol) is expected to be significantly more shielded, appearing in the 90-100 ppm range, which is characteristic for acetal-like carbons.
- Aromatic Carbons:** Four signals are anticipated for the aromatic carbons due to the molecule's symmetry. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the glyoxal moiety (C-C=O) are quaternary and their signals will be less intense. The remaining two signals will correspond to the two pairs of equivalent aromatic CH carbons.

Experimental Protocol: ¹³C NMR

- Sample Preparation:**

- Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.
- Instrument Parameters (Typical for a 100 MHz Spectrometer):
 - Pulse Program: Standard proton-decoupled ^{13}C experiment.
 - Number of Scans: 512-1024 (or more, due to the low natural abundance of ^{13}C).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Similar to ^1H NMR, involving Fourier transformation, phasing, and referencing (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm^{-1}) | Intensity |
|------------------------|---|---------------|
| O-H Stretch (hydrate) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (ketone) | 1680 - 1700 | Strong |
| C=C Stretch (aromatic) | 1400 - 1600 | Medium |
| C-O Stretch (hydrate) | 1000 - 1200 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |

Interpretation of the Predicted IR Spectrum

- **O-H Region:** A prominent, broad absorption band is expected between 3200 and 3500 cm^{-1} , characteristic of the O-H stretching vibrations of the geminal diol. Hydrogen bonding will contribute to the broadness of this peak.
- **Carbonyl Region:** A strong, sharp absorption band between 1680 and 1700 cm^{-1} is predicted for the C=O stretching of the ketone. This frequency is slightly lower than a typical aromatic ketone due to the electronic effects of the adjacent hydrated aldehyde group.
- **Aromatic Region:** Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} , while C=C stretching bands will appear in the 1400-1600 cm^{-1} region.
- **Fingerprint Region:** The C-O stretching of the geminal diol will give rise to strong bands in the 1000-1200 cm^{-1} region. A strong absorption for the C-Cl bond is also expected in the lower frequency region (700-800 cm^{-1}).

Experimental Protocol: FT-IR (KBr Pellet Method)

- **Sample Preparation:**
 - Grind a small amount (1-2 mg) of **4-Chlorophenylglyoxal hydrate** with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- **Data Acquisition:**
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.

Predicted Mass Spectrum (Electron Ionization)

| m/z | Predicted Fragment Ion | Interpretation |
|---------|------------------------|--|
| 186/188 | $[M]^+$ | Molecular ion peak (isotope pattern due to Cl) |
| 168/170 | $[M - H_2O]^+$ | Loss of a water molecule from the hydrate |
| 139/141 | $[C_7H_4ClO]^+$ | Alpha-cleavage, loss of CHO |
| 111 | $[C_6H_4Cl]^+$ | Loss of CO from the 139/141 fragment |
| 75 | $[C_6H_4]^+$ | Loss of Cl from the 111 fragment |

Interpretation of the Predicted Mass Spectrum

- Molecular Ion:** The mass spectrum of the anhydrous form (after in-source dehydration) is expected. The molecular ion peak $[M]^+$ should appear at m/z 168 and 170 in a roughly 3:1 ratio, which is characteristic of a compound containing one chlorine atom. However, the hydrate may show a weak molecular ion at m/z 186 and 188. A more prominent peak is expected at m/z 168/170, corresponding to the loss of a water molecule.^{[7][8]}
- Fragmentation Pattern:** The most significant fragmentation is likely to be alpha-cleavage, the breaking of the bond between the two carbonyl carbons.^{[9][10][11][12]} This would result in the formation of a stable acylium ion at m/z 139/141 ($[C_7H_4ClO]^+$). Further fragmentation of this ion by loss of a neutral carbon monoxide (CO) molecule would yield the 4-chlorophenyl cation at m/z 111.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization:
 - The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
- Mass Analysis:
 - The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection:
 - The abundance of each fragment is measured by a detector, generating the mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary approach to the structural characterization of **4-Chlorophenylglyoxal hydrate**. The ^1H NMR confirms the presence and connectivity of the aromatic and hydrated aldehyde protons. While experimental ^{13}C NMR, IR, and MS data are not widely available, predictions based on established spectroscopic principles and data from analogous compounds provide a reliable framework for what to expect. This guide serves as a valuable resource for the identification and quality assessment of this important chemical entity in a research and development setting.

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